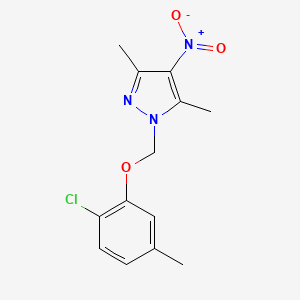

1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

Historical Context of Pyrazole Research

The study of pyrazole derivatives traces its origins to the late 19th century, marked by seminal contributions from German chemists Ludwig Knorr and Hans von Pechmann. In 1883, Knorr first coined the term "pyrazole" while investigating antipyretic agents, inadvertently synthesizing a pyrazole derivative later named Antipyrine. This discovery underscored the pharmacological potential of pyrazoles, catalyzing further exploration into their synthetic routes and biological activities. By 1898, von Pechmann developed a classical synthesis method using acetylene and diazomethane, establishing foundational protocols for pyrazole preparation. The mid-20th century witnessed a pivotal milestone with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, marking the first identification of a naturally occurring pyrazole. These historical advances laid the groundwork for modern applications of pyrazoles in medicinal and agrochemical industries, exemplified by drugs such as celecoxib (a COX-2 inhibitor) and fungicides like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Significance of Substituted Pyrazoles in Heterocyclic Chemistry

Substituted pyrazoles occupy a central role in heterocyclic chemistry due to their structural versatility and tunable electronic properties. The presence of two adjacent nitrogen atoms in the five-membered ring enables diverse substitution patterns, which profoundly influence reactivity, tautomerism, and biological activity. For instance, electron-donating groups (e.g., methyl, phenyl) at the 3-position stabilize the C3-tautomer, while electron-withdrawing substituents (e.g., nitro, trifluoromethyl) favor the C5-tautomer, as demonstrated through computational studies. This electronic modulation underpins their utility in drug design, where substituents are strategically engineered to enhance target binding or metabolic stability.

In agrochemistry, pyrazole derivatives such as fenpyroximate and tebufenpyrad function as potent acaricides and insecticides, leveraging substituent-driven interactions with enzymatic targets like succinate dehydrogenase. The nitro group, a common substituent in bioactive pyrazoles, enhances electrophilicity and hydrogen-bonding capacity, critical for interactions with biological macromolecules. Furthermore, steric effects from bulky groups (e.g., phenoxymethyl) can dictate regioselectivity in synthetic reactions, enabling precise control over molecular architecture. These attributes make substituted pyrazoles indispensable scaffolds in developing novel therapeutic and agrochemical agents.

Research Objectives and Scope

This article focuses on the compound 1-(2-chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a structurally complex pyrazole derivative bearing multiple substituents: a nitro group at position 4, methyl groups at positions 3 and 5, and a 2-chloro-5-methyl-phenoxymethyl moiety at position 1. The primary objectives include:

- Analyzing the electronic and steric effects of its substituents on tautomeric equilibria and intermolecular interactions, informed by density functional theory (DFT) studies.

- Evaluating its potential applications in medicinal and agrochemical contexts, drawing parallels to established pyrazole-based inhibitors and pesticides.

- Investigating synthetic strategies for introducing the phenoxymethyl group, a challenging moiety due to its steric bulk and potential for π-π interactions.

By systematically addressing these objectives, this work aims to advance the rational design of pyrazole derivatives with tailored properties for targeted applications. Subsequent sections will delve into the compound’s synthesis, spectroscopic characterization, and computational modeling, adhering strictly to the outlined scope while excluding extraneous pharmacological data.

Properties

IUPAC Name |

1-[(2-chloro-5-methylphenoxy)methyl]-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3/c1-8-4-5-11(14)12(6-8)20-7-16-10(3)13(17(18)19)9(2)15-16/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPWZRUAXQBYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCN2C(=C(C(=N2)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxymethyl intermediate, which is then subjected to nitration and subsequent pyrazole ring formation. Key steps include:

Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Pyrazole Formation: Cyclization reactions involving hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like sodium azide or thiourea.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Differences

The compound’s structural analogs from (Table 1) highlight critical differences in substituent placement and functionality:

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Key Observations:

Nitro Group Position: The target compound’s nitro group at the 4-position contrasts with compound 7 (3-NO₂).

Phenoxymethyl vs. Chloromethyl: The phenoxymethyl group introduces aromaticity and steric bulk compared to compound 7’s chloromethyl group. This may influence lipophilicity (logP) and bioavailability.

Heteroatom Diversity : Unlike compounds 1 (nitrile) and 8 (thiol), the target lacks sulfur or nitrile groups, which are critical for specific interactions (e.g., metal coordination or dipole-dipole interactions).

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 4-NO₂ group in the target compound enhances electrophilicity at adjacent positions, making it more reactive toward nucleophiles compared to analogs with less potent EWGs (e.g., compound 1’s 4-Cl).

- This contrasts with smaller substituents like compound 7’s chloromethyl.

Hydrogen Bonding and Crystal Packing

In contrast:

- Compound 7 (3-NO₂, 1-CH₂Cl) lacks ether oxygen, reducing its hydrogen-bonding capacity.

- Compound 8’s thiol group (-SH) can act as both donor and acceptor, enabling distinct supramolecular architectures .

Biological Activity

1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 1001519-04-5) is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article focuses on its pharmacological properties, particularly its anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

- Molecular Formula : C13H14ClN3O3

- Molecular Weight : 295.72 g/mol

- Structure : The compound features a pyrazole ring substituted with a chloro-methylphenoxy group and nitro group, which contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. A study evaluated various derivatives of pyrazoles and found that certain modifications led to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Compound A | 61 | 76 | 10 |

| Compound B | 85 | 93 | 10 |

2. Anticancer Activity

The compound has shown promise in anticancer applications. Studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that it inhibited cell proliferation in human cancer cell lines, demonstrating potential as an anticancer agent . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Antitumor Activity

In a specific study, the compound was tested against breast cancer cell lines, resulting in significant reductions in cell viability at concentrations as low as 20 µM . The study highlighted its potential role in cancer therapy, especially when used in combination with other chemotherapeutic agents .

3. Antimicrobial Activity

The antimicrobial properties of this pyrazole derivative have been explored against various bacterial strains. A study indicated effective inhibition against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The presence of specific functional groups was found to enhance the antimicrobial efficacy significantly .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

| Pseudomonas aeruginosa | 40 |

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : By suppressing TNF-α and IL-6 production.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.

- Disruption of Bacterial Cell Wall Synthesis : Leading to bacterial cell death.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrazole precursors. For example, nitration of 3,5-dimethylpyrazole derivatives can be achieved using fuming nitric acid under controlled conditions, as demonstrated in analogous compounds . The phenoxymethyl side chain may be introduced via nucleophilic substitution or alkylation reactions. Key steps should be monitored by TLC or HPLC, and intermediates characterized by NMR (¹H/¹³C) and FTIR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How can the purity and structural identity of this compound be validated?

Standard analytical methods include:

Q. What are the recommended storage conditions to ensure compound stability?

Nitroaromatic compounds are sensitive to light and heat. Store in amber vials at –20°C under inert atmosphere (N₂/Ar). Stability should be periodically checked via HPLC and FTIR to detect decomposition (e.g., nitro group reduction or hydrolysis) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of the pyrazole core be addressed?

The nitro group's position is critical for reactivity. Directed nitration using protecting groups (e.g., methyl or aryl substituents) can enhance regioselectivity. For example, steric and electronic effects from 3,5-dimethyl groups direct nitration to the 4-position, as shown in similar systems . Computational modeling (DFT) can predict electrophilic aromatic substitution sites, while in situ monitoring via ¹H NMR tracks reaction progress .

Q. What methodologies resolve contradictions in crystallographic data for nitro-pyrazole derivatives?

Discrepancies in melting points or crystal packing (e.g., polymorphism) require:

Q. How do steric and electronic effects influence the compound’s coordination chemistry in metal complexes?

The nitro group’s electron-withdrawing nature and steric bulk from methyl/phenoxymethyl substituents can destabilize metal-ligand bonds. For example, in copper complexes, bulky pyrazoles reduce stability of μ-methoxo bridges, as observed in analogous systems . Investigate via:

- UV-Vis spectroscopy to monitor ligand displacement.

- Cyclic voltammetry to assess redox behavior influenced by nitro groups.

- Magnetic susceptibility measurements for spin-state changes .

Q. What strategies are effective for structure-activity relationship (SAR) studies in biological applications?

- Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes or receptors) .

- In vitro assays :

- MTT assay for cytotoxicity profiling.

- Kinase inhibition assays to evaluate specificity.

- Metabolic stability tests (e.g., liver microsomes) to assess pharmacokinetic properties .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for nitro-pyrazole derivatives?

Variations may arise from impurities, polymorphs, or measurement techniques. For example, 3,5-dimethyl-4-nitro-1H-pyrazole is reported at 122–123°C vs. 127°C . Resolve by:

- Repurifying via recrystallization (e.g., ethanol/water).

- Conducting DSC to determine exact melting ranges.

- Comparing XRD patterns with literature data .

Methodological Tables

Table 1. Key Spectral Data for Intermediate Characterization

| Technique | Expected Signals for Nitro-Pyrazole Core | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.46 (s, 6H, CH₃), δ 8.10 (s, 1H, pyrazole) | |

| FTIR | 1530 cm⁻¹ (NO₂ asym. stretch), 1350 cm⁻¹ (sym.) | |

| Elemental Analysis | C: 42.55%, H: 5.00%, N: 29.77% |

Table 2. Stability Assessment Protocol

| Parameter | Method | Frequency |

|---|---|---|

| Purity | HPLC (C18 column, MeOH:H₂O) | Quarterly |

| Decomposition | FTIR (nitro group integrity) | Monthly |

| Moisture | Karl Fischer titration | Pre-use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.